2-(4-Methyl-6-phenylpyrimidin-2-YL)ethan-1-amine
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Overview
Description
2-(4-Methyl-6-phenylpyrimidin-2-YL)ethan-1-amine is a heterocyclic compound with a molecular formula of C13H15N3 and a molecular weight of 213.28 g/mol . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl group at the 6-position, along with an ethan-1-amine side chain at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-phenylpyrimidin-2-YL)ethan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions, often using methylating and phenylating agents under controlled conditions.
Attachment of the Ethan-1-amine Side Chain: The ethan-1-amine side chain is attached via nucleophilic substitution reactions, where the amine group reacts with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-6-phenylpyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(4-Methyl-6-phenylpyrimidin-2-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-6-phenylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylamino-4-methyl-6-phenylpyrimidine
- 2-(Methylthio)-4-phenylpyrimidine
- 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone
Uniqueness
2-(4-Methyl-6-phenylpyrimidin-2-YL)ethan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the ethan-1-amine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-(4-methyl-6-phenylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C13H15N3/c1-10-9-12(11-5-3-2-4-6-11)16-13(15-10)7-8-14/h2-6,9H,7-8,14H2,1H3 |
InChI Key |
FPFZCFBRHLDFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CCN)C2=CC=CC=C2 |
Origin of Product |
United States |
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